molecular formula C15H14O3 B1427717 Methyl 3-(p-tolyloxy)benzoate CAS No. 78303-09-0

Methyl 3-(p-tolyloxy)benzoate

Cat. No.: B1427717
CAS No.: 78303-09-0
M. Wt: 242.27 g/mol
InChI Key: DPSCCQUGLOXIEJ-UHFFFAOYSA-N
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Description

“Methyl 3-(p-tolyloxy)benzoate” is a chemical compound with the CAS Number: 78303-09-0 . It has a molecular weight of 242.27 and its IUPAC name is methyl 3- (4-methylphenoxy)benzoate .


Molecular Structure Analysis

“this compound” contains a total of 33 bonds, including 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic ether .


Physical and Chemical Properties Analysis

“this compound” is a colorless to light yellow liquid . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Electronic and Structural Contributions

  • Hyperpolarizability in Methyl p-Hydroxy Benzoate : Methyl p-hydroxy benzoate (MPHB), similar in structure to Methyl 3-(p-tolyloxy)benzoate, shows significant second-order electro-optic coefficient contributions due to its vibrational properties. This is linked to the charge transfer interaction between donors and acceptors through the π-system, influencing the molecule's nonlinear optical properties (Sajan et al., 2006).

Synthesis and Catalysis

  • Catalytic Synthesis of Methyl p-Hydroxyl Benzoate : Research has explored the use of heteropoly acid (salts) as a catalyst for synthesizing Methyl p-hydroxyl benzoate, a compound with similar properties to this compound. This study provided insights into optimal experimental conditions for synthesis (Su Jie, 2005).

Chemical Reactions and Properties

  • Reduction on Yttrium Oxide : A study on the reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst revealed insights into the reaction mechanisms, which could be relevant for understanding the reactivity of this compound (King & Strojny, 1982).
  • Synthesis of Inhibitors Against Corrosion : Research on methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, a compound with a similar benzoate structure, revealed its potential as a corrosion inhibitor in acidic environments (Arrousse et al., 2021).

Spectroscopic Analysis

  • Vibrational Spectra of Methyl Benzoate : The study of vibrational spectra of Methyl Benzoate provides insights into its structural and electronic properties, which are likely relevant for this compound as well (Sundaraganesan & Joshua, 2007).

Biological Activity

  • Inhibition of Pathogenic Fungi : Research on p-hydroxy methyl benzoate, a structurally related compound, showed its fungistatic properties against pathogenic fungi. Such studies can shed light on the potential biological activities of this compound (Wolf, 1951).

Environmental and Material Sciences

  • Pest Control : Methyl benzoate has shown insecticidal properties in laboratory studies against various pests, suggesting potential applications in environmental science (Larson et al., 2021).

Safety and Hazards

“Methyl 3-(p-tolyloxy)benzoate” is associated with several hazard statements including H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety information suggests avoiding breathing vapors, mist, or gas .

Properties

IUPAC Name

methyl 3-(4-methylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-4-12(10-14)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSCCQUGLOXIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744149
Record name Methyl 3-(4-methylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78303-09-0
Record name Methyl 3-(4-methylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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